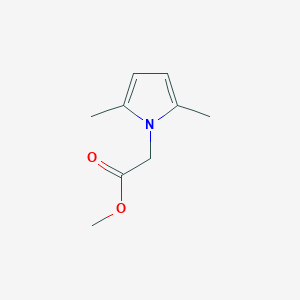

methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate

描述

Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.209 g/mol . It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle, and is known for its unique structural and chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate can be synthesized through the esterification of 2,5-dimethyl-N-pyrrole acetic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

化学反应分析

Types of Reactions

Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols.

Substitution: Results in halogenated or nitrated derivatives.

科学研究应用

Chemical Properties and Structure

Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate has the molecular formula and a molecular weight of approximately 167.21 g/mol. The compound features a pyrrole ring with methyl ester functional groups at specific positions, contributing to its unique reactivity and biological interactions .

Pharmaceutical Applications

The pyrrole ring is known for its diverse biological activities, making this compound a candidate for drug development. Pyrrole derivatives are often involved in the synthesis of therapeutically active compounds such as:

- Antibiotics : Pyrrole compounds have been linked to antibacterial properties, making them useful in developing new antibiotics.

- Anti-inflammatory Drugs : The compound's structure allows it to interact with biological pathways relevant to inflammation, potentially leading to new anti-inflammatory agents .

- Cancer Treatment : Certain pyrrole derivatives exhibit antitumor activity, indicating that this compound could be explored for anticancer drug development .

Case Study: Antiviral Activity

Research has shown that pyrrole derivatives can inhibit reverse transcriptase in HIV-1. Compounds structurally similar to this compound have been synthesized and evaluated for their antiviral properties, demonstrating promising results against viral infections .

Fragrance Industry

This compound possesses a pleasant aroma profile, making it suitable for use in the fragrance industry. Its unique scent characteristics are leveraged in the formulation of perfumes and scented products. The compound's stability and compatibility with other fragrance components enhance its utility in this sector.

Chemical Intermediate

As a chemical intermediate, this compound plays a crucial role in organic synthesis. It can serve as a building block for more complex molecules through various reactions such as:

- Condensation Reactions : The compound can undergo condensation with other reactants to form larger molecular structures.

- Functional Group Modifications : The presence of ester and nitrogen functionalities allows for diverse modifications, enabling the synthesis of various derivatives tailored for specific applications .

Synthesis Process

A notable method for synthesizing derivatives of this compound involves solvent-free processes that minimize environmental impact while maximizing yield. Such methods are increasingly relevant in sustainable chemistry practices .

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, it's beneficial to compare it with other pyrrole derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2,5-Dimethylpyrrole | Two methyl groups on the pyrrole ring | Exhibits interesting electronic properties |

| Methyl pyrrolecarboxylate | Pyrrole ring with a carboxylic acid group | More reactive due to carboxylic functionality |

| N-Methylpyrrole | Methyl group on nitrogen | Alters basicity and reactivity towards electrophiles |

This table illustrates how structural variations influence the chemical behavior and application potential of these compounds.

作用机制

The mechanism of action of methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s pyrrole ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

相似化合物的比较

Similar Compounds

2,5-Dimethylpyrrole: Shares the pyrrole ring but lacks the ester group.

Methyl 2-pyrrolecarboxylate: Contains a pyrrole ring with a carboxylate ester group but without the dimethyl substitution.

Uniqueness

Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate is unique due to its combination of a dimethyl-substituted pyrrole ring and an ester functional group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

生物活性

Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with two methyl groups at positions 2 and 5, alongside an acetate group. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

Target Enzymes

Research indicates that this compound inhibits key enzymes involved in bacterial metabolism:

- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for nucleotide synthesis. Inhibition of DHFR can lead to reduced bacterial proliferation.

- Enoyl-ACP Reductase : Involved in fatty acid biosynthesis, inhibition can disrupt lipid metabolism in bacteria .

Molecular Interactions

Molecular docking studies suggest that this compound binds to the active sites of these enzymes, thereby inhibiting their functions. This binding prevents the normal biochemical pathways necessary for cell survival and replication .

Antimicrobial Properties

This compound exhibits potent antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for derivatives of this compound have shown significant efficacy against drug-resistant strains .

| Compound | MIC90 (µg/mL) |

|---|---|

| 5a | 1.74 ± 0.28 |

| 5q | 0.40 ± 0.03 |

| 5r | 0.49 ± 0.26 |

This table summarizes the efficacy of selected derivatives against M. tuberculosis, highlighting the potential of this compound in developing new antitubercular agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it can modulate cell signaling pathways and inhibit androgen receptor signaling in cancer cells, leading to reduced proliferation rates .

Study on Monoclonal Antibody Production

A study demonstrated that a derivative of this compound enhanced monoclonal antibody production in cell cultures by improving cell-specific productivity while maintaining cell viability . The results indicated:

- Increased glucose uptake rates.

- Higher intracellular ATP levels during antibody production.

This suggests that the compound not only enhances productivity but may also influence metabolic pathways beneficial for biopharmaceutical production.

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship have identified the 2,5-dimethylpyrrole scaffold as essential for antimicrobial activity. Modifications to this structure have yielded compounds with improved potency against Mycobacterium tuberculosis and reduced cytotoxicity towards human cells .

属性

IUPAC Name |

methyl 2-(2,5-dimethylpyrrol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-7-4-5-8(2)10(7)6-9(11)12-3/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBXXMJPMRHURY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CC(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。